2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid is a unique organic compound characterized by its trioxabicyclo structure. This compound is known for its hydrolytic stability and is often used as a masked carboxy function in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the use of ortho esters. One common method is the zirconocene-catalyzed rearrangement of epoxy esters, which provides high yields of the desired product . The reaction conditions often involve the use of silver(I) salts with non-coordinating counterions to facilitate the rearrangement process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of ortho esters as protective groups in organic synthesis suggests that similar large-scale synthetic strategies could be employed .
Chemical Reactions Analysis
Types of Reactions: 2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydrolytic stability of this compound towards aqueous acid is intermediate between that of 1,1,1-triethoxyethane and 1-methyl-2,8,9-trioxa-adamantane .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include silver(I) salts, zirconocene catalysts, and various acids and bases . The reaction conditions are typically mild, allowing for the preservation of the trioxabicyclo structure .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, the use of zirconocene catalysts can lead to the formation of ortho esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a protective group for carboxylic acids, allowing for the selective modification of other functional groups . In biology and medicine, this compound’s stability makes it a valuable tool for the synthesis of complex molecules, including pharmaceuticals . Industrial applications include its use in the production of alkylcobaloximes containing ester and carboxy groups .
Mechanism of Action
The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid involves its ability to act as a masked carboxy function. This allows for the selective protection and deprotection of carboxylic acids in synthetic applications . The molecular targets and pathways involved in its action are primarily related to its hydrolytic stability and reactivity under various conditions .
Comparison with Similar Compounds
- 1,1,1-Triethoxyethane
- 1-Methyl-2,8,9-trioxa-adamantane
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane
Uniqueness: 2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid is unique due to its intermediate hydrolytic stability and its ability to act as a masked carboxy function. This makes it particularly valuable in synthetic applications where selective protection and deprotection of carboxylic acids are required .
Properties
CAS No. |
85295-63-2 |
---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
2,6,7-trioxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-4(8)6-1-9-5(10-2-6)11-3-6/h5H,1-3H2,(H,7,8) |
InChI Key |
PZEOLXUUDOWWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(O1)OC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.